molecular formula C11H15ClN2O2 B15237256 Ethyl 2-(6-chloropyridin-3-yl)-2-(dimethylamino)acetate

Ethyl 2-(6-chloropyridin-3-yl)-2-(dimethylamino)acetate

Cat. No.: B15237256
M. Wt: 242.70 g/mol
InChI Key: HXKAOXKTGMSDOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(6-chloropyridin-3-yl)-2-(dimethylamino)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorinated pyridine ring and an ester functional group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-chloropyridin-3-yl)-2-(dimethylamino)acetate typically involves the following steps:

    Chlorination of Pyridine: Pyridine is chlorinated to produce 6-chloropyridine.

    Formation of Dimethylamino Acetate: Dimethylamine is reacted with ethyl chloroacetate to form ethyl 2-(dimethylamino)acetate.

    Coupling Reaction: The 6-chloropyridine is then coupled with ethyl 2-(dimethylamino)acetate under specific reaction conditions, such as the presence of a base like sodium hydride, to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloropyridin-3-yl)-2-(dimethylamino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of pyridine oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-(6-chloropyridin-3-yl)-2-(dimethylamino)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloropyridin-3-yl)-2-(dimethylamino)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(6-bromopyridin-3-yl)-2-(dimethylamino)acetate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 2-(6-fluoropyridin-3-yl)-2-(dimethylamino)acetate: Similar structure but with a fluorine atom instead of chlorine.

    Ethyl 2-(6-methylpyridin-3-yl)-2-(dimethylamino)acetate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Ethyl 2-(6-chloropyridin-3-yl)-2-(dimethylamino)acetate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

ethyl 2-(6-chloropyridin-3-yl)-2-(dimethylamino)acetate

InChI

InChI=1S/C11H15ClN2O2/c1-4-16-11(15)10(14(2)3)8-5-6-9(12)13-7-8/h5-7,10H,4H2,1-3H3

InChI Key

HXKAOXKTGMSDOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CN=C(C=C1)Cl)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.